5-Sulfopicolinic acid
Overview
Description
5-Sulfopicolinic acid: is an organic compound with the molecular formula C₆H₅NO₅S It is a derivative of picolinic acid, featuring a sulfonic acid group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Sulfopicolinic acid can be synthesized through several methods. One common approach involves the sulfonation of picolinic acid. This reaction typically requires the use of sulfuric acid or chlorosulfonic acid as the sulfonating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Sulfopicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates or sulfinates.
Scientific Research Applications
Chemistry: 5-Sulfopicolinic acid is used as a reagent in various chemical reactions, including complexation and catalysis. Its unique structure allows it to form stable complexes with metal ions, making it valuable in coordination chemistry.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound’s potential antiviral and antimicrobial properties are being explored in medical research. Studies have shown that derivatives of picolinic acid, including this compound, exhibit activity against certain viruses and bacteria.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its sulfonic acid group makes it a versatile building block for creating more complex molecules.
Mechanism of Action
The mechanism of action of 5-Sulfopicolinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and proteins, affecting their function. For example, it may inhibit enzymes by binding to their active sites or alter protein conformation through metal chelation. These interactions can disrupt essential biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Picolinic acid: A precursor to 5-Sulfopicolinic acid, lacking the sulfonic acid group.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at a different position.
Isonicotinic acid: Another isomer of picolinic acid with the carboxyl group at yet another position.
Uniqueness: this compound is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in water and its ability to form strong interactions with metal ions and other molecules, distinguishing it from its isomers and other related compounds.
Properties
IUPAC Name |
5-sulfopyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-6(9)5-2-1-4(3-7-5)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIORIXOHHAHET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376512 | |
Record name | 5-Sulfopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4833-91-4 | |
Record name | 5-Sulfopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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